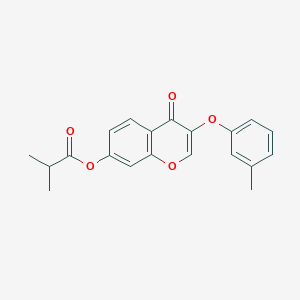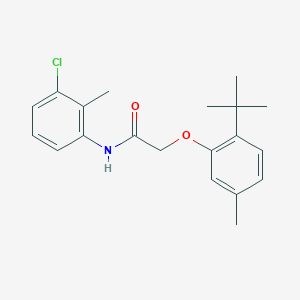
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This molecule belongs to a class of compounds known for their diverse biological activities and chemical properties. Its structural complexity allows for multiple interaction modes within biological systems, making it a subject of interest for chemical synthesis and application in various scientific domains.
Synthesis Analysis
Research has explored methods for synthesizing related coumarin derivatives, emphasizing the importance of efficient, high-yield approaches. For example, Fan et al. (2014) reported a novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates through a base-catalyzed tandem reaction, highlighting mild conditions and good to excellent yields (Fan et al., 2014). Such methods could potentially be adapted for synthesizing the compound , given its structural similarities to the substances described.
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including their crystallographic analysis, has been extensively studied. Manolov et al. (2012) determined the structure of a related compound via single-crystal X-ray crystallography, providing insights into its crystalline form and intramolecular hydrogen bonding (Manolov et al., 2012). Such detailed structural analysis is crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
The chemical reactivity of coumarin derivatives often involves nucleophilic substitutions, cyclization, and condensation reactions, which are fundamental in synthesizing various bioactive molecules. Pimenova et al. (2003) discussed the synthesis and reactions of a similar coumarin ester, shedding light on the compound's potential for further chemical modifications and applications (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are influenced by the molecular structure and intermolecular interactions. The work of Manolov et al. (2008) on the crystal structure of a coumarin derivative provides valuable data on these aspects, which are essential for material science applications (Manolov et al., 2008).
Chemical Properties Analysis
The chemical properties of "3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate" and related compounds, such as reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, are key areas of research. Studies like those conducted by Komogortsev et al. (2022) on the multicomponent synthesis of related compounds highlight the versatility and chemical richness of the coumarin backbone, offering insights into the reactivity and functionalization of such molecules (Komogortsev et al., 2022).
Wissenschaftliche Forschungsanwendungen
Polymer Science
A study by Bezgin et al. (2015) explored the synthesis and dielectric properties of polymers functionalized with coumarone and diethanolamine. This research highlights the application of related chromene compounds in modifying polymers to achieve desirable electronic and dielectric properties. These modified polymers have potential applications in electronics and materials science due to their tailored dielectric constants and structural characteristics (Bezgin, Ayaz, & Demirelli, 2015).
Fluorescence Sensing
Joshi et al. (2015) conducted an experimental and theoretical study on synthesized coumarin–triazole derivatives, demonstrating their application as turn-off fluorescence sensors with high sensitivity for iron(III) ions. This research showcases the use of chromene derivatives in developing selective and sensitive fluorescence-based sensors for metal ion detection, with implications for environmental monitoring and biochemistry (Joshi, Kumari, Bhattacharjee, Sarmah, Sakhuja, & Pant, 2015).
Green Chemistry
Shaterian and Oveisi (2011) reported on the green synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives using a novel ionic liquid. This study illustrates the application of chromene derivatives in green chemistry, where they contribute to the development of efficient, environmentally friendly synthetic pathways for heterocyclic compounds (Shaterian & Oveisi, 2011).
Materials Science
A study by Alonzi et al. (2014) on the synthesis and characterization of novel polystyrene-supported TBD catalysts for the Michael addition, including the synthesis of Warfarin and its analogues, showcases the versatility of chromene derivatives in materials science. These compounds serve as intermediates in synthesizing medically relevant molecules and have potential applications in drug discovery and development (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).
Eigenschaften
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(2)20(22)25-15-7-8-16-17(10-15)23-11-18(19(16)21)24-14-6-4-5-13(3)9-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRUGVSRZIFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)


![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

